molecular formula C17H24N2O3S B317994 N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea

N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea

Cat. No.: B317994
M. Wt: 336.5 g/mol
InChI Key: OIFGTOJCKKUVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a phenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the phenyl group. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Carbamothioyl Group: This involves the reaction of an isothiocyanate with an amine to form the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-{[4-(tetrahydrofuran-2-ylmethoxy)phenyl]carbamoyl}propanamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

    2,2-dimethyl-N-{[4-(tetrahydrofuran-2-ylmethoxy)phenyl]carbamothioyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

2,2-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C17H24N2O3S/c1-17(2,3)15(20)19-16(23)18-12-6-8-13(9-7-12)22-11-14-5-4-10-21-14/h6-9,14H,4-5,10-11H2,1-3H3,(H2,18,19,20,23)

InChI Key

OIFGTOJCKKUVIS-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)OCC2CCCO2

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)OCC2CCCO2

Origin of Product

United States

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